Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

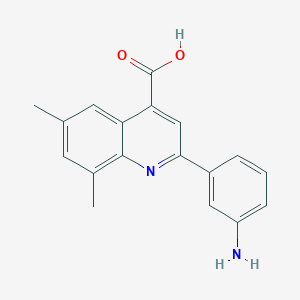

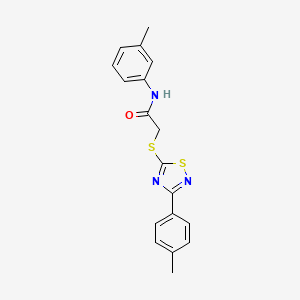

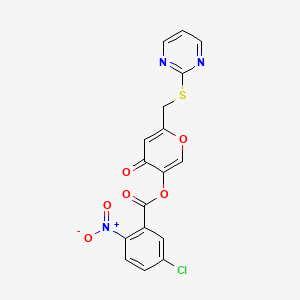

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C11H12N2O6 . It is related to Dimethyl 2-(3-nitropyridin-2-yl)malonate and Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate .

Synthesis Analysis

The synthesis of 2-methyl-5-nitropyridine can start from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester . The specific operations are as follows: To 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol) was added cold aq. 20% sulfuric acid (120 mL) and the mixture was heated to 100 ℃ for 2h .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 .Scientific Research Applications

Synthesis Intermediates

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate serves as an important intermediate in various synthesis processes. For example, it is involved in the synthesis of chrysanthemic acid, which has significant applications in the development of pyrethroids, a class of synthetic chemical insecticides resembling the natural pyrethrin insecticides produced from chrysanthemum flowers (Baudoux et al., 1998).

Molecular Structure Studies

The molecular structure of derivatives of this compound has been extensively studied, contributing to the understanding of complex chemical structures and reactions. For instance, the molecular structure of dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate was determined using methods like NMR and X-ray diffraction, demonstrating the compound's unique structural features (Jiménez-Cruz et al., 2003).

Oxidative Addition Reactions

In the realm of organic chemistry, dimethyl malonate derivatives, including this compound, play a crucial role in oxidative addition reactions. These reactions are fundamental to the formation of various complex organic compounds. For example, the oxidative addition of dimethyl malonate to ring substituted styrenes leads to the formation of various substituted products, showcasing its utility in synthetic organic chemistry (Nair et al., 1997).

Catalytic Processes

This compound is also significant in catalytic processes. For instance, it is used in stereoselective synthesis processes, such as the synthesis of certain carboxylic acids and carboxamides, which are valuable in the pharmaceutical industry for the development of peptidomimetic building blocks (Hrast et al., 1999).

Chemical Transformation and Cyclizations

Chemical transformations and cyclizations involving dimethyl malonate derivatives are key in creating novel chemical structures. For example, cyclizations of monocyclic 5-nitropyridin-2(1H)-ones demonstrate the versatility of nitropyridine derivatives in chemical synthesis (Smolyar & Yutilov, 2008).

Safety and Hazards

Safety precautions for handling Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFJNIXIWWCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)